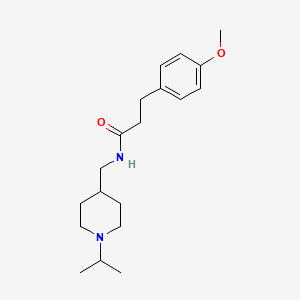

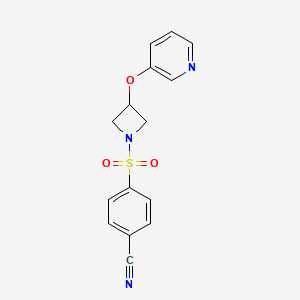

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FEC and is a cyclic amide that contains furan and thiophene functional groups.

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and utilized in dye-sensitized solar cells. A derivative featuring furan as a conjugated linker demonstrated a solar energy-to-electricity conversion efficiency of 6.58%, marking a significant improvement over reference cells. This research highlights the potential of furan derivatives in enhancing the performance of dye-sensitized solar cells and contributing to renewable energy technology development (Se Hun Kim et al., 2011).

Redox-Active Ligands

Furan and thiophene diarylmethenes are explored as redox-active ligands for metal centers, aiming to develop nontraditional, stoichiometric, and catalytic redox reactions. This research provides insights into the redox properties of these compounds and their potential applications in creating novel redox reaction methodologies (M. Curcio et al., 2018).

Polyheterocyclic Compounds Synthesis

Research into the photoinduced direct oxidative annulation of specific diones without the need for transition metals or oxidants has led to the synthesis of highly functionalized polyheterocyclic compounds. This method highlights an innovative approach to synthesizing complex organic structures, potentially useful in pharmaceuticals and materials science (Jin Zhang et al., 2017).

[4+1] Annulation for Bioactive Compounds

A study on the efficient Lewis acid-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides offers a concise route to highly functionalized furans and thiophenes. These compounds are crucial in synthesizing potentially bioactive compounds and functional materials, showing the versatility and significance of furan and thiophene derivatives in medicinal chemistry and materials science (Yuan He et al., 2020).

Antimicrobial Activity

N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized and investigated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This research underscores the potential of furan derivatives as effective agents in combating drug-resistant bacterial infections, paving the way for new antimicrobial drugs development (A. Siddiqa et al., 2022).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-18(16-5-2-1-3-6-16)19(13-15-9-11-21-14-15)10-8-17-7-4-12-22-17/h1-2,4,7,9,11-12,14,16H,3,5-6,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNRBZJJGUFSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)

![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)